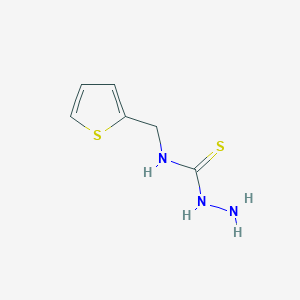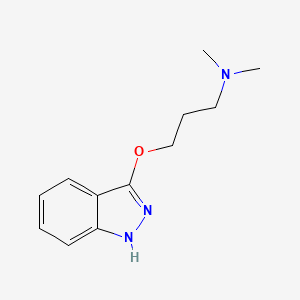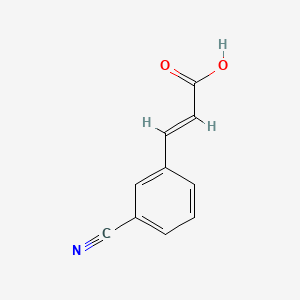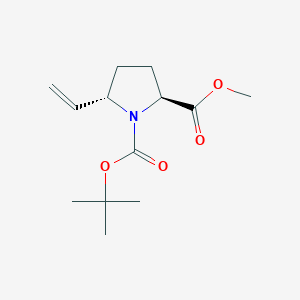
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate
Übersicht
Beschreibung
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, also known as tBMVPD, is an organic compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent with a range of synthetic and analytical uses. It is used to prepare a variety of compounds such as 1,2-diketones, 1,2-diamines, and vinylcyclopropanes. It is also used in the synthesis of a variety of natural products, such as steroids, alkaloids, and terpenes. In addition, tBMVPD has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Wirkmechanismus
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is an organic compound that acts as an alkylating agent. In an alkylation reaction, a nucleophilic species, such as an alkoxide ion, attacks an electrophilic species, such as an alkyl halide, resulting in the formation of an alkyl group. In the case of this compound, the nucleophilic species is the alkoxide ion, while the electrophilic species is the tert-butyl bromide. The reaction results in the formation of a tert-butyl group, which is then esterified with maleic anhydride to form the final product.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As an alkylating agent, it may have the potential to interact with nucleophilic sites on proteins or other biomolecules, but this has not been studied in detail.
Vorteile Und Einschränkungen Für Laborexperimente
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a versatile reagent that can be used in a variety of synthetic and analytical reactions. The main limitation of this compound is its potential toxicity, as it is an alkylating agent. It should be handled with care and proper safety precautions should be taken when working with it.
Zukünftige Richtungen
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has a wide range of potential applications in organic chemistry and biochemistry. Future research should focus on exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, further studies should be conducted to determine the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, research should be conducted to explore the potential of this compound as a reagent
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as steroids, alkaloids, and terpenes. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in organic synthesis and analytical chemistry. For example, it has been used as a reagent in the synthesis of 1,2-diketones, 1,2-diamines, and vinylcyclopropanes.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-7-8-10(11(15)17-5)14(9)12(16)18-13(2,3)4/h6,9-10H,1,7-8H2,2-5H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCITSLLADAFM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




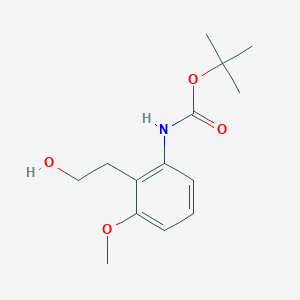
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
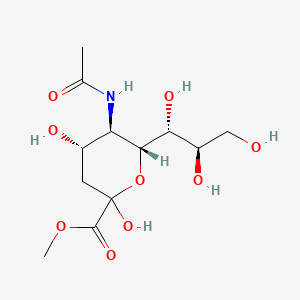

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
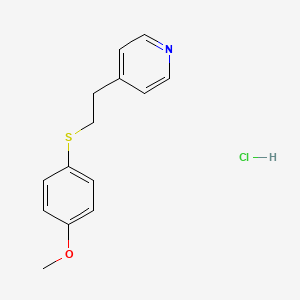
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)
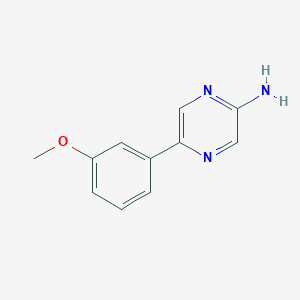

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)
